2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
Overview
Description
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone: is an organic compound with the molecular formula C10H12BrNO . It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone typically involves the bromination of 1-(4-(dimethylamino)phenyl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to 1-(4-(dimethylamino)phenyl)ethanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include various substituted ethanones depending on the nucleophile used.
Reduction Reactions: The major product is 1-(4-(dimethylamino)phenyl)ethanol.
Scientific Research Applications
Chemistry: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: It can be used as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone involves its ability to act as an electrophile in various chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-chloroacetophenone
Comparison: 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties to the molecule. This makes it more reactive in certain types of chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-bromo-1-[4-(dimethylamino)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKTZFJKMGVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191334 | |
Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37904-72-6 | |
Record name | 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37904-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037904726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-bromo-1-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)phenacyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BDAPE interact with cytosine modifications, and what are the downstream effects that make it suitable for analysis?
A1: BDAPE reacts with cytosine moieties in DNA through a nucleophilic substitution reaction. The bromine atom on BDAPE acts as a leaving group, allowing the nucleophilic nitrogen atom of cytosine (and its modified forms like 5-mC, 5-hmC, etc.) to attack and form a stable covalent bond. []
- Improved Chromatography: The addition of the BDAPE moiety enhances the hydrophobicity of the cytosine modifications, significantly improving their separation during liquid chromatography. []
- Increased Detection Sensitivity: The derivatized cytosine modifications exhibit increased ionization efficiency during electrospray ionization mass spectrometry (ESI-MS), leading to higher detection sensitivity. []
Q2: What are the analytical advantages of using BDAPE for quantifying cytosine modifications in biological samples?
A2: The study successfully utilized the BDAPE derivatization method to quantify 5-mC, 5-hmC, 5-foC, and 5-caC in genomic DNA extracted from human colorectal carcinoma (CRC) tissues and adjacent normal tissues. [] This showcases the method's applicability for complex biological samples. The high sensitivity achieved with BDAPE derivatization allowed for the detection and quantification of even the low-abundance cytosine modifications like 5-foC and 5-caC, which are often challenging to measure. []
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